N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group and a tetrazole ring connected via a methylene bridge. The tetrazole moiety is further modified with a 3,4-dimethylphenyl substituent, enhancing its lipophilicity and steric bulk. Tetrazoles are widely recognized as bioisosteres for carboxylic acids, offering improved metabolic stability and oral bioavailability .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-13-3-6-18(9-14(13)2)28-19(24-25-26-28)11-23-21(30)15-10-20(29)27(12-15)17-7-4-16(22)5-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKSTQFBVBKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | 449.48 g/mol | 391.42 g/mol | 519.55 g/mol |
| Predicted logP | 3.5 | 2.8 | 2.2 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 8 | 7 | 9 |
The target compound’s higher logP (3.5) indicates greater lipophilicity, favoring membrane permeability but posing solubility challenges.
Pharmacokinetic and Binding Considerations
- Metabolic Stability : The tetrazole ring in the target compound is less susceptible to oxidative metabolism compared to thiadiazoles (), which may undergo CYP450-mediated degradation . The 3,4-dimethylphenyl group further resists oxidation relative to ’s isopropyl substituent.
- Binding Interactions : The tetrazole’s aromaticity and dimethylphenyl substituent may improve π-π stacking and hydrophobic interactions in target binding pockets compared to ’s thiadiazole and isopropyl group. ’s polar ethoxy and methoxybenzyl groups could favor hydrophilic targets like extracellular enzymes .
Hypothetical Pharmacodynamic Profiles
- Target Compound : Likely optimized for targets requiring lipophilic interactions (e.g., kinases, GPCRs). The 4-fluorophenyl group may enhance binding through electron-withdrawing effects.
- Compound : Thiadiazole’s dipole moment and isopropyl group may suit targets with moderate hydrophobicity.
- Compound : Polar substituents could align with solubility-dependent applications (e.g., soluble guanylate cyclase modulation).
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